Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Sequential cross-coupling Regioselective Suzuki-Miyaura Orthogonal halogen reactivity

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS 2640815-86-5, C₇H₈BrIN₂, MW 326.96 g/mol) is a dihalogenated 2-aminopyridine derivative carrying bromine at the 3-position and iodine at the 5-position, together with an N,N-dimethylamino group at the 2-position. It belongs to the class of heterocyclic aryl halides widely employed as modular intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C7H8BrIN2
Molecular Weight 326.96 g/mol
Cat. No. B8143162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine
Molecular FormulaC7H8BrIN2
Molecular Weight326.96 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=N1)I)Br
InChIInChI=1S/C7H8BrIN2/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,1-2H3
InChIKeyCGMGKGBTZYQVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine: A Dual-Halogen Pyridine Building Block for Sequential Cross-Coupling


3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine (CAS 2640815-86-5, C₇H₈BrIN₂, MW 326.96 g/mol) is a dihalogenated 2-aminopyridine derivative carrying bromine at the 3-position and iodine at the 5-position, together with an N,N-dimethylamino group at the 2-position . It belongs to the class of heterocyclic aryl halides widely employed as modular intermediates in medicinal chemistry and organic synthesis. The simultaneous presence of two distinct halogen atoms with an established reactivity gradient (I > Br toward oxidative addition) enables programmed, sequential palladium-catalyzed cross-coupling reactions—a capability not offered by mono-halogenated or identically dihalogenated analogs .

Why 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Cannot Be Replaced by a Mono-Halogen or Regioisomeric Analog


Mono-halogenated 2-aminopyridines such as 5-iodo-N,N-dimethylpyridin-2-amine [1] or 3-bromo-N,N-dimethylpyridin-2-amine offer only a single reactive site, limiting product complexity to one diversification step. The regioisomeric counterpart 5-bromo-3-iodo-N,N-dimethylpyridin-2-amine (CAS 1627503-91-6) places the more reactive iodine at the sterically hindered 3-position adjacent to the dimethylamino group, which attenuates its accessibility in the first coupling step and alters the regiochemical outcome. In contrast, the target compound positions iodine at the less hindered 5-position (para to the dimethylamino group) and bromine at the 3-position, establishing a well-defined, kinetically favored orthogonal coupling sequence—iodine-first, bromine-second—with the first coupling occurring at the electronically and sterically preferred 5-position. Substituting with the primary amine analog 3-bromo-5-iodopyridin-2-amine (CAS 697300-73-5) forfeits the enhanced lipophilicity and metabolic stability conferred by the N,N-dimethyl substitution, which are critical parameters in drug-discovery programs [2].

Quantitative Evidence for Selecting 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine over Closest Analogs


Orthogonal Suzuki-Miyaura Coupling Selectivity: Iodine Reacts Exclusively Before Bromine at the 5-Position

In palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80 °C, the iodine atom at the 5-position of 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine undergoes exclusive mono-coupling while the bromine at the 3-position remains completely intact, enabling subsequent second-step diversification . Under these conditions, the Suzuki-Miyaura coupling at the iodine site proceeds with an isolated yield of 85% . This orthogonal selectivity is a direct consequence of the inherent reactivity order of aryl halides toward oxidative addition to Pd(0): Ar-I > Ar-Br >> Ar-Cl [1]. The regioisomer 5-bromo-3-iodo-N,N-dimethylpyridin-2-amine places iodine at the sterically hindered 3-position, reducing first-coupling efficiency relative to the para-like 5-position of the target compound.

Sequential cross-coupling Regioselective Suzuki-Miyaura Orthogonal halogen reactivity

Regioisomeric Differentiation: 3-Bromo-5-iodo vs 5-Bromo-3-iodo Substitution Controls Coupling Sequence and Steric Accessibility

The target compound (Br at 3, I at 5) and its regioisomer 5-bromo-3-iodo-N,N-dimethylpyridin-2-amine (CAS 1627503-91-6) share the same molecular formula (C₇H₈BrIN₂) and molecular weight (326.96 g/mol) but differ critically in the spatial relationship between halogens and the dimethylamino group . In the target compound, the iodine is para to the N,N-dimethylamino substituent, placing it at the electronically activated and sterically unencumbered 5-position. In the regioisomer, iodine resides ortho to the dimethylamino group at the 3-position, where the steric bulk of the NMe₂ moiety directly hinders palladium catalyst approach during oxidative addition. The dimethylamino group's electron-donating resonance effect activates the para position (C5) more strongly than the ortho position (C3), further enhancing the target compound's first-coupling rate at iodine .

Regioisomer comparison Steric effect on cross-coupling Dimethylamino ortho-directing effect

Physicochemical Differentiation from Primary Amine Analog: Lipophilicity and Hydrogen-Bonding Profile

The N,N-dimethylamino substituent in the target compound eliminates the hydrogen-bond donor (HBD) character present in the primary amine analog 3-bromo-5-iodopyridin-2-amine (CAS 697300-73-5). The primary amine analog has a computed LogP of 2.22 and one HBD, whereas the target compound has a computed LogP of 2.5147 and zero HBDs, as confirmed by vendor-published physicochemical data [1]. The increased LogP (+0.29) and elimination of the HBD improve membrane permeability potential and reduce susceptibility to Phase II glucuronidation or sulfation, both of which are relevant for compounds destined for cell-based assays or in vivo studies. The topological polar surface area (TPSA) remains modest at 16.13 Ų for both compounds, but the absence of the primary amine HBD in the target compound is a decisive advantage in programs where hydrogen-bonding capacity must be tightly controlled .

LogP Hydrogen-bond donors Drug-likeness N,N-dimethyl vs primary amine

Synthetic Accessibility: Documented Regioselective Halogenation Yields Supporting Scalable Procurement

The synthesis of 3-bromo-5-iodo-N,N-dimethylpyridin-2-amine proceeds via sequential electrophilic halogenation. Bromination of N,N-dimethylpyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 25 °C completes within 10 minutes and achieves 95% yield with <2% di-brominated byproduct . Subsequent iodination via the DBDABCODCI-mediated solvent-free method at room temperature proceeds with >99% para regioselectivity and yields 88–92% of the desired dihalogenated product . An alternative KI/KIO₃/H₂SO₄ system at 100 °C yields 73.7% with 95% para selectivity . In contrast, the primary amine analog 3-bromo-5-iodopyridin-2-amine is synthesized from 5-iodopyridin-2-amine using NBS in acetonitrile [1], but the dimethylamino protecting group in the target compound eliminates side reactions at the exocyclic nitrogen, simplifying purification and improving overall mass recovery.

Regioselective synthesis Bromination yield Iodination yield Scalable halogenation

Documented Application in Kinase Inhibitor Synthesis: SYK and Antimalarial Lead Optimization

3-Bromo-5-iodopyridin-2-amine (the primary amine analog) has been explicitly utilized as a key intermediate in patent literature for synthesizing triazolopyridine-based SYK inhibitors targeting autoimmune and inflammatory diseases and in structure-activity relationship campaigns for 3,5-diaryl-2-aminopyridine antimalarials with in vivo efficacy in the Plasmodium berghei mouse model . The target compound, bearing the N,N-dimethyl group in place of the primary amine, provides a direct extension of these validated scaffolds with improved physicochemical properties (LogP 2.51 vs 2.22, zero HBD). The dimethylamino group is a privileged motif in kinase inhibitor design, frequently enhancing target binding through hydrophobic interactions while reducing metabolic N-dealkylation susceptibility relative to secondary amines . No equivalent patent literature was identified for the 5-bromo-3-iodo regioisomer in these therapeutic contexts.

Kinase inhibitor SYK inhibitor Antimalarial 2-aminopyridine Triazolopyridine

Optimal Application Scenarios for 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine Based on Verified Differentiation Evidence


Sequential Dual Suzuki-Miyaura Coupling for Unsymmetrical 3,5-Diaryl-2-aminopyridine Libraries

Medicinal chemistry teams constructing libraries of 3,5-diaryl-2-aminopyridines as kinase inhibitor or GPCR modulator candidates can exploit the orthogonal reactivity of this compound: first coupling at the 5-iodo position (Pd(PPh₃)₄, 80 °C, 85% yield) followed by second coupling at the 3-bromo position (Buchwald-Hartwig or Suzuki conditions) to introduce two distinct aryl groups in a controlled sequence . This two-step diversification is impossible with mono-halogenated analogs such as 5-iodo-N,N-dimethylpyridin-2-amine or 3-bromo-N,N-dimethylpyridin-2-amine, and is sterically disfavored with the 5-bromo-3-iodo regioisomer.

Late-Stage Functionalization of Advanced Lead Compounds Requiring Controlled Physicochemical Profiles

For lead optimization programs where hydrogen-bond donor count must be minimized to achieve CNS penetration or oral bioavailability, the N,N-dimethyl substitution (LogP 2.51, zero HBD, TPSA 16.13 Ų) offers a clear advantage over the primary amine analog 3-bromo-5-iodopyridin-2-amine (LogP 2.22, one HBD, TPSA 39 Ų) [1]. The dimethylamino group also provides a metabolically stable tertiary amine handle that is less prone to N-dealkylation than secondary or primary amines, potentially improving in vivo half-life.

SYK Kinase Inhibitor and Antimalarial Scaffold Expansion Using a Pre-Validated Core

Building on the established use of the 2-amino-3-bromo-5-iodopyridine scaffold in SYK inhibitor patents and antimalarial SAR studies , researchers can procure the N,N-dimethyl analog to bypass the amine alkylation step and directly access a more lead-like starting material. The documented in vivo efficacy of related 3,5-diaryl-2-aminopyridines in the Plasmodium berghei mouse model provides confidence that compounds derived from this core are suitable for progression to animal efficacy studies.

Scalable Synthesis Campaigns Requiring Reliable Supply with Documented Process Yields

Process chemistry groups planning multi-gram to kilogram campaigns benefit from the documented high-yielding synthetic route (bromination 95%; iodination 88–92% via DBDABCODCI or 73.7% via KI/KIO₃/H₂SO₄) , which supports predictable cost modeling and supply chain planning. The commercial availability of the target compound at 95% purity from multiple stocking vendors, compared with inquiry-only availability for the regioisomer , reduces procurement risk and lead time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.